Hafnium(4+);methanidylbenzene
Overview
Description
Mechanism of Action
Target of Action
Hafnium(4+);methanidylbenzene, also known as Tetrabenzylhafnium(IV), is an organometallic complex It’s known that organometallic complexes often interact with various biological targets, including proteins and dna, depending on their structure and reactivity .
Mode of Action
Organometallic complexes can interact with biological targets through various mechanisms, such as coordination to metal centers, ligand exchange, or redox reactions
Biochemical Pathways
Organometallic complexes can influence a variety of biochemical pathways depending on their structure, reactivity, and the nature of their biological targets .
Pharmacokinetics
As an organometallic compound, its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Organometallic complexes can have diverse effects at the molecular and cellular level, depending on their structure, reactivity, and the nature of their biological targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other ions or molecules, and the temperature
Biochemical Analysis
Biochemical Properties
It is known that hafnium-based compounds have been used in the construction of metal-organic frameworks (MOFs), which have shown promise in various biochemical reactions . These MOFs can provide multiple adsorption sites and play a role in the size sieving effect of CO2 molecules .
Cellular Effects
Hafnium-based nanomaterials have been shown to have significant effects on cells, particularly in the context of cancer diagnosis and treatment . For instance, hafnium-based nanomaterials have been used as contrast enhancement agents for cancer imaging and have shown promise in various forms of cancer therapy .
Molecular Mechanism
The molecular mechanism of Hafnium(4+);methanidylbenzene is not well-understood due to limited research. Studies on hafnium-based compounds suggest that they may exert their effects through various mechanisms. For example, one study found that the oxidation of ultrathin hafnium film at the atomic level is crucial for the formation of a conformal HfO2 dielectric .
Temporal Effects in Laboratory Settings
Hafnium-based compounds have been used in various laboratory settings, particularly in the field of materials science .
Dosage Effects in Animal Models
Hafnium-based nanomaterials have been used in preclinical animal models for cancer theranostics .
Metabolic Pathways
Hafnium-based compounds have been used in the construction of metal-organic frameworks (MOFs), which have shown promise in various biochemical reactions .
Transport and Distribution
Hafnium-based compounds have been used in various applications, particularly in the field of materials science .
Subcellular Localization
Hafnium-based compounds have been used in various applications, particularly in the field of materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hafnium(4+);methanidylbenzene typically involves the reaction of hafnium tetrachloride (HfCl4) with benzyl magnesium chloride (C6H5CH2MgCl) in an inert atmosphere. The reaction proceeds as follows:
HfCl4+4C6H5CH2MgCl→Hf(CH2C6H5)4+4MgCl2
This reaction is usually carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity of the final product. The use of high-purity hafnium tetrachloride and benzyl magnesium chloride is crucial to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Hafnium(4+);methanidylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium dioxide (HfO2) and benzaldehyde (C6H5CHO).
Reduction: Reduction reactions are less common but can involve the reduction of hafnium(4+) to lower oxidation states.
Substitution: The benzyl ligands can be substituted with other ligands such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Substitution: Reagents such as halogens (Cl2, Br2) or alkoxides (ROH) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Hafnium dioxide (HfO2) and benzaldehyde (C6H5CHO).
Substitution: Hafnium halides (HfX4) or hafnium alkoxides (Hf(OR)4) depending on the substituent used.
Scientific Research Applications
Hafnium(4+);methanidylbenzene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other hafnium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique electronic properties.
Industry: Utilized in the production of advanced materials, including high-performance ceramics and coatings.
Comparison with Similar Compounds
Hafnium(4+);methanidylbenzene is similar to other hafnium and zirconium compounds due to the lanthanide contraction, which results in similar ionic radii and chemical properties. Some similar compounds include:
Tetrabenzylzirconium(IV): Similar structure and reactivity but with zirconium instead of hafnium.
Hafnium tetrachloride (HfCl4): A precursor for the synthesis of various hafnium compounds.
Hafnium dioxide (HfO2): A common oxidation product with applications in high-performance ceramics
Properties
IUPAC Name |
hafnium(4+);methanidylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C7H7.Hf/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLGRGALOHHVOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Hf+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Hf | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399691 | |
Record name | tetrabenzylhafnium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31406-67-4 | |
Record name | tetrabenzylhafnium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabenzylhafnium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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